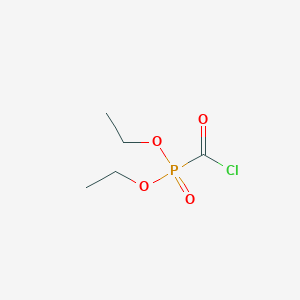![molecular formula C20H15NO4 B6612910 7-[(benzyloxy)methoxy]-3H-phenoxazin-3-one CAS No. 277309-32-7](/img/structure/B6612910.png)
7-[(benzyloxy)methoxy]-3H-phenoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(benzyloxy)methoxy]-3H-phenoxazin-3-one, or 7-BMPO, is a phenoxazine compound with a wide range of applications in scientific research. It is known for its unique chemical structure and its ability to interact with a variety of biological molecules.
Scientific Research Applications
7-BMPO is used in a variety of scientific research applications, including drug discovery, molecular imaging, and cell biology. It can be used to study the structure and function of proteins, enzymes, and other biological molecules. It is also used to investigate the effects of drugs on cells and tissues.
Mechanism of Action
7-BMPO interacts with a variety of biological molecules, including proteins, enzymes, and other macromolecules. It binds to these molecules, forming a stable complex that can be used to study the structure and function of the molecules.
Biochemical and Physiological Effects
7-BMPO has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases, and to modulate the activity of proteins, such as transcription factors. It also has been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
7-BMPO has several advantages for lab experiments. It is relatively easy to synthesize, and it is highly stable and non-toxic. However, it is also expensive and can be difficult to purify.
Future Directions
There are several potential future directions for 7-BMPO research. It could be used to study the structure and function of proteins and enzymes in more detail, as well as to investigate the effects of drugs on cells and tissues. It could also be used to develop new drugs and therapeutics. Additionally, it could be used to develop more sensitive and specific imaging techniques for molecular imaging. Finally, it could be used to investigate the effects of environmental toxins on cells and tissues.
Synthesis Methods
7-BMPO can be synthesized from a variety of starting materials, including benzyl bromide, methoxybenzaldehyde, and ethylenediamine. The synthesis involves a series of reactions, including an aldol condensation, a reductive amination, and an oxidation reaction. The final product is a white solid with a melting point of 106-107°C.
properties
IUPAC Name |
7-(phenylmethoxymethoxy)phenoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-15-6-8-17-19(10-15)25-20-11-16(7-9-18(20)21-17)24-13-23-12-14-4-2-1-3-5-14/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBJOWXNMYOTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCOC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-chloro-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B6612872.png)



![Methyl 2-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]amino]-4,5-dimethylbenzoate](/img/structure/B6612917.png)


